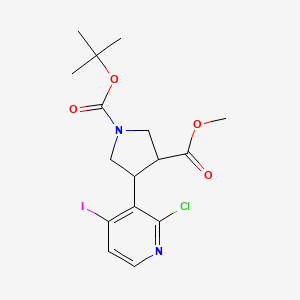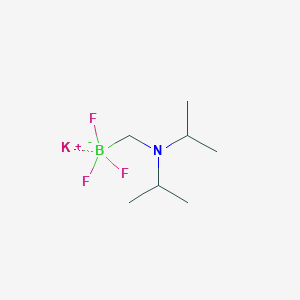
L-Glutamine, 5-oxo-L-prolyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-seryl-L-valyl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-phenylalanylglycyl-L-valyl-L-alpha-aspartyl-L-arginylglycyl-L-lysyl-L-cysteinyl-L-methionylglycyl-L-lysyl-L-lysyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-tyrosyl-, cyclic (7-->28),(13-->33),(17-->35)-tris(disulfide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine, 5-oxo-L-prolyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-seryl-L-valyl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-phenylalanylglycyl-L-valyl-L-alpha-aspartyl-L-arginylglycyl-L-lysyl-L-cysteinyl-L-methionylglycyl-L-lysyl-L-lysyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-tyrosyl-, cyclic (7–>28),(13–>33),(17–>35)-tris(disulfide) is a complex cyclic peptide with multiple disulfide bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process includes:
Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cyclization: The linear peptide is cyclized by forming disulfide bridges between cysteine residues under oxidative conditions, typically using iodine or air oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often incorporating high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form disulfide bridges, which are crucial for its cyclic structure.
Reduction: Disulfide bridges can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Iodine, air oxidation.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt).
Major Products
Oxidation: Cyclic peptide with disulfide bridges.
Reduction: Linear peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis and cyclization techniques.
Structural Studies: Investigated for its unique cyclic structure and disulfide bridges.
Biology
Protein Engineering: Utilized in the design of novel peptides with specific biological activities.
Enzyme Inhibition: Studied for its potential to inhibit enzymes by mimicking natural substrates.
Medicine
Drug Development: Explored as a lead compound for developing new therapeutics targeting specific proteins.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applied in the production of bioactive peptides for various industrial applications.
Pharmaceuticals: Incorporated into formulations for targeted drug delivery.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The disulfide bridges play a crucial role in maintaining its cyclic structure, which is essential for binding to these targets. The mechanism involves:
Binding: The cyclic peptide binds to the active site of the target protein.
Inhibition: The binding inhibits the protein’s activity, leading to a biological response.
Pathways: The compound may modulate signaling pathways by affecting protein-protein interactions.
類似化合物との比較
Similar Compounds
- **L-Glutamine, 5-oxo-L-prolyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-seryl-L-valyl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-phenylalanylglycyl-L-valyl-L-alpha-aspartyl-L-arginylglycyl-L-lysyl-L-cysteinyl-L-methionylglycyl-L-lysyl-L-lysyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-tyrosyl-, cyclic (7–>28),(13–>33),(17–>35)-tris(disulfide) analogs.
Other Cyclic Peptides: Compounds with similar cyclic structures and disulfide bridges.
Uniqueness
Complex Structure: The compound’s intricate cyclic structure with multiple disulfide bridges sets it apart from simpler peptides.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields highlight its uniqueness.
特性
IUPAC Name |
5-amino-2-[[2-[[10-[[2-[[2-[[2-[[2-[[7,34-bis(4-aminobutyl)-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H133N29O27S4/c1-42(2)28-50-76(133)107-51(29-44-14-6-5-7-15-44)70(127)98-38-65(121)112-68(43(3)4)80(137)109-53(31-67(124)125)77(134)104-45(18-12-25-91-82(87)88)69(126)97-36-63(119)101-47(17-9-11-24-85)74(131)110-54(39-141-140-27-22-58(114)100-46(16-8-10-23-84)73(130)108-52(30-66(122)123)78(135)106-50)71(128)96-34-61(117)94-32-59(115)93-33-60(116)95-35-62(118)103-56-41-143-142-40-55(111-75(132)48(105-79(56)136)19-13-26-92-83(89)90)72(129)99-37-64(120)102-49(81(138)139)20-21-57(86)113/h5-7,14-15,42-43,45-56,68H,8-13,16-41,84-85H2,1-4H3,(H2,86,113)(H,93,115)(H,94,117)(H,95,116)(H,96,128)(H,97,126)(H,98,127)(H,99,129)(H,100,114)(H,101,119)(H,102,120)(H,103,118)(H,104,134)(H,105,136)(H,106,135)(H,107,133)(H,108,130)(H,109,137)(H,110,131)(H,111,132)(H,112,121)(H,122,123)(H,124,125)(H,138,139)(H4,87,88,91)(H4,89,90,92) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLXIJSXQQLSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC2=O)CCCNC(=N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H133N29O27S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2097.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B8205149.png)



![Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride](/img/structure/B8205162.png)




![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B8205221.png)
